molecular formula C23H20ClN3O B2941525 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922038-12-8

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2941525
CAS RN: 922038-12-8
M. Wt: 389.88
InChI Key: IZWQWGVUCLZFRR-UHFFFAOYSA-N
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Description

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as CBIQ, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potent tubulin inhibition properties, marking its significance in preclinical development. The synthesis of this compound follows a straightforward route starting from the unsubstituted indole, leading to its potential as a potent tubulin inhibitor under preclinical development. The structural assignment was facilitated by sophisticated NMR experiments and X-ray crystallography, emphasizing its promising role in scientific research focused on cancer therapeutics and cell cycle regulation (Knaack et al., 2001).

Antiallergic Potential

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has unveiled novel compounds with significant antiallergic properties. Among these, variants incorporating similar structural motifs have demonstrated remarkable potency in inhibiting histamine release and interleukin production, which are critical in allergic responses. This underlines the compound's potential application in developing new antiallergic therapies, showing advancements in targeting and mitigating allergic reactions (Cecilia Menciu et al., 1999).

Corrosion Inhibition

Investigations into acetamide derivatives, including structures related to this compound, have highlighted their utility as corrosion inhibitors. These studies reveal the compound's potential in protecting metals against corrosion, particularly in acidic environments, thereby extending their application to industrial maintenance and preservation tasks (A. Yıldırım & M. Cetin, 2008).

Ligand-Protein Interaction and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies on bioactive analogs, including benzothiazolinone acetamide derivatives, suggest the utility of these compounds in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells (DSSCs). The photovoltaic efficiency modeling indicates good light harvesting efficiency and potential for application in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c24-20-9-7-17(8-10-20)15-27-16-19(21-5-1-2-6-22(21)27)12-23(28)26-14-18-4-3-11-25-13-18/h1-11,13,16H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWQWGVUCLZFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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